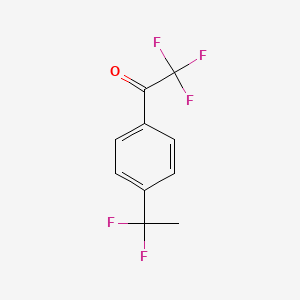

4'-(1,1-Difluoroethyl)-2,2,2-trifluoroacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(1,1-Difluoroethyl)-benzonitrile” is similar in structure . It has a molecular weight of 167.16 .

Synthesis Analysis

While specific synthesis methods for “4’-(1,1-Difluoroethyl)-2,2,2-trifluoroacetophenone” were not found, fluorinated diazoalkanes have been used in cycloaddition reactions . Also, “1-Bromo-4-(1,1-difluoroethyl)benzene” is available commercially .

Molecular Structure Analysis

The compound “4-(1,1-Difluoroethyl)-benzonitrile” has the InChI code 1S/C9H7F2N/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5H,1H3 .

Physical And Chemical Properties Analysis

The compound “4-(1,1-Difluoroethyl)pyridine-4-carbonitrile” has a molecular weight of 168.15 . “1,1-Difluoroethylene” is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is slightly soluble in water and soluble in alcohol and ether .

Applications De Recherche Scientifique

Electrochemical and Spectroscopic Behavior

4-Trifluoromethylacetophenone (TFMA), a compound related to 4'-(1,1-Difluoroethyl)-2,2,2-trifluoroacetophenone, exhibits interesting electrochemical behavior in various mediums, including aqueous, micellar, and ethanolic solutions. Studies reveal a slow hydration process of the carbonyl group, observed through polarography and UV–visible spectrophotometry. In alkaline conditions, C—F bond cleavages occur during electrolysis, leading to the formation of 4-methylacetophenone. The reduction of TFMA in the presence of chiral surfactants has also been explored to test for asymmetric induction (Liotier, Mousset, & Mousty, 1995).

Derivatization for High-Performance Liquid Chromatography

4'-Bromophenacyl triflate is used in preparing carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography. This process is efficient for mono-, di-, and tricarboxylic as well as sterically hindered carboxylic acids, highlighting the versatility of this class of compounds in analytical chemistry applications (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Fluorescence Sensing of Carboxylate Anions

O-(Carboxamido)trifluoroacetophenones containing thiophene moieties exhibit fluorescence enhancement upon binding carboxylate anions. This property is particularly pronounced in terthiophene derivatives, suggesting the potential use of these compounds in fluorescence-based sensing applications (Kim & Ahn, 2008).

Synthesis of Novel Fluorinated Monomers and Polymers

Novel fluorinated monomers and polymers have been synthesized using compounds related to trifluoroacetophenone. These materials exhibit high glass transition temperatures and melting points, indicating their potential utility in high-performance materials and coatings (Brink, Brandom, Wilkes, & Mcgrath, 1994; Yin et al., 2005).

Enhancement of Reactivity in Polycondensations

The introduction of electron-withdrawing groups in carbonyl compounds, such as trifluoroacetophenone, enhances their reactivity in polycondensation reactions. This is attributed to a lowering of LUMO energy, providing insights into designing more reactive monomers for polymer synthesis (Ramos Peña, Zolotukhin, & Fomine, 2004).

Synthesis and Catalysis

The synthesis of various fluorinated compounds and their applications in catalysis have been extensively studied. These include the preparation of 4′-nonafluorobutylacetophenone via metal-assisted cross-coupling reactions and the study of electrophilic and nucleophilic fluorination of acetophenones (Ceretta et al., 2012; Fuglseth et al., 2008).

Corrosion Inhibition

Triazole derivatives of acetophenone, including those with fluorine substituents, have been investigated as corrosion inhibitors for mild steel in acidic media. Their effectiveness correlates with their molecular structure, demonstrating the potential of fluorinated acetophenones in industrial applications (Guo et al., 2014; Li et al., 2007).

Pharmaceutical and Medical Research

While there are specific constraints against discussing drug use, dosage, and side effects, it's worth noting that compounds related to trifluoroacetophenone have been explored in pharmaceutical contexts, such as in the synthesis of chromone derivatives with potential antitumor activity (Mary et al., 2021).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

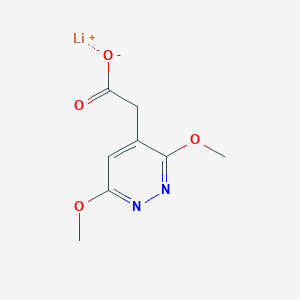

1-[4-(1,1-difluoroethyl)phenyl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O/c1-9(11,12)7-4-2-6(3-5-7)8(16)10(13,14)15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDCTHRXLWPKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(1,1-Difluoroethyl)-2,2,2-trifluoroacetophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2996592.png)

![3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2996595.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide](/img/structure/B2996598.png)

![3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2996599.png)

![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2996602.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)

![2-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2996613.png)

![[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2996614.png)